molecular formula C11H15NOS B14415969 N-Phenyl-N-(propan-2-yl)-2-sulfanylacetamide CAS No. 80817-84-1

N-Phenyl-N-(propan-2-yl)-2-sulfanylacetamide

Cat. No.: B14415969
CAS No.: 80817-84-1
M. Wt: 209.31 g/mol
InChI Key: UYLCSYGZSQBLOV-UHFFFAOYSA-N
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Description

N-Phenyl-N-(propan-2-yl)-2-sulfanylacetamide is an organic compound with a unique structure that includes a phenyl group, an isopropyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-(propan-2-yl)-2-sulfanylacetamide typically involves the reaction of phenyl isocyanate with isopropylamine, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions are crucial to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(propan-2-yl)-2-sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the amide functionality.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-Phenyl-N-(propan-2-yl)-2-sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Phenyl-N-(propan-2-yl)-2-sulfanylacetamide exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The phenyl and isopropyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-N-(propan-2-yl)acetamide: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.

    N-Phenyl-N-(propan-2-yl)-2-thioacetamide: Similar structure but with a thioacetamide group instead of sulfanylacetamide.

Uniqueness

N-Phenyl-N-(propan-2-yl)-2-sulfanylacetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

80817-84-1

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-phenyl-N-propan-2-yl-2-sulfanylacetamide

InChI

InChI=1S/C11H15NOS/c1-9(2)12(11(13)8-14)10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3

InChI Key

UYLCSYGZSQBLOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CS

Origin of Product

United States

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